molecular formula C16H22N2O4S B2919292 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1798639-55-0

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2919292
CAS No.: 1798639-55-0
M. Wt: 338.42
InChI Key: IJCJXCCCTCYJOM-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1798639-55-0) is a synthetic chemical compound with a molecular formula of C16H22N2O4S and a molecular weight of 338.4 g/mol . This benzenesulfonamide derivative features a 1-methyl-1H-pyrrole moiety and a hydroxypropyl linker, a structural motif found in compounds investigated for neurological research . Compounds within this structural class have been explored as selective allosteric potentiators for NMDA receptors containing the GluN2C subunit . GluN2C-containing NMDA receptors are implicated in a range of neurological processes and diseases, making them a significant therapeutic target for conditions such as Parkinson's disease, schizophrenia, and treatment-resistant depression . As a research chemical, this product offers scientists a specialized tool for probing subunit-specific NMDA receptor function and signaling pathways in vitro. Researchers should determine the specific biological activity and mechanism of action for this compound through independent experimental validation. This compound is provided for research applications and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-12-6-7-15(22-3)16(11-12)23(20,21)17-9-8-14(19)13-5-4-10-18(13)2/h4-7,10-11,14,17,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCJXCCCTCYJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide, a compound with a complex structure, has garnered interest in recent years due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₄H₁₈N₂O₃S
  • Molecular Weight : 302.37 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.
  • Regulation of Gene Expression : It has been observed to modulate the expression of genes related to inflammation and metabolic syndrome, particularly through the activation of transcription factors such as ATF3 .
  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, which may contribute to the compound's overall biological efficacy against various pathogens.

Antimicrobial Properties

The compound's sulfonamide moiety suggests potential antibacterial activity. In vitro studies have shown that derivatives of sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Anti-inflammatory Effects

The modulation of inflammatory pathways has been highlighted in recent research. The compound appears to reduce the secretion of pro-inflammatory cytokines, which is crucial in conditions such as metabolic syndrome and chronic inflammatory diseases .

Case Studies

  • Metabolic Syndrome Model :
    • In a study involving high-fat diet-induced obesity in mice, treatment with similar compounds resulted in significant weight loss and improved glycemic control, suggesting that this compound may have similar effects .
  • Antibacterial Efficacy :
    • A series of experiments demonstrated that related compounds showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria, indicating a promising avenue for further exploration in antibiotic development .

Research Findings

Table 1 summarizes key findings from various studies on the biological activity of compounds related to this compound.

Study ReferenceBiological ActivityResult Summary
Metabolic RegulationInduced ATF3; improved lipid profiles in mice models.
Antimicrobial ActionEffective against MRSA; potential for new antibiotic development.
Anti-inflammatoryReduced cytokine levels; implications for chronic disease management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Quinazoline and Pyrrole Derivatives

highlights several quinazoline derivatives with pyrrole or morpholine substituents, such as N-(2-(1-Methyl-1H-pyrrol-2-yl)ethyl)-2-phenylquinazolin-4-amine (Compound 6) . Key comparisons:

  • Backbone Differences : The target compound employs a benzenesulfonamide backbone, while Compound 6 uses a quinazolin-4-amine scaffold. Quinazolines are associated with kinase inhibition (e.g., EGFR), whereas sulfonamides are linked to carbonic anhydrase or protease modulation .
  • Substituent Effects : Both compounds share a 1-methylpyrrole group, but the target’s 3-hydroxypropyl linker contrasts with Compound 6’s ethyl chain. The hydroxy group may improve aqueous solubility compared to the hydrophobic ethyl chain, as seen in related compounds with hydroxylated side chains .
  • Synthetic Yields : Compound 6 was synthesized in 82% yield, suggesting efficient coupling of the pyrrole-ethyl group to quinazoline. The target’s synthesis efficiency is unreported but may face challenges due to the hydroxypropyl group’s steric and reactivity constraints.

Benzimidazole Derivatives with Pyrrole-Hydroxypropyl Motifs

describes Methanone,[7-hydroxy-6-[(3R)-3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-2-methyl-1H-benzimidazol-5-yl]-1-pyrrolidinyl, which shares the hydroxypropyl-pyrrole side chain. Key distinctions:

  • Core Heterocycle : The benzimidazole core in ’s compound contrasts with the benzenesulfonamide in the target. Benzimidazoles are often associated with antiparasitic or antiviral activity, whereas sulfonamides have broader therapeutic applications .

Physicochemical Properties

Property Target Compound Compound 6 () Benzimidazole Derivative ()
Melting Point Not reported 172–173°C Not reported
Solubility Likely polar due to -OH and -SO₂NH₂ Low (ethyl chain dominance) Moderate (hydroxypropyl enhances)
Key Functional Groups Sulfonamide, methoxy, methyl, hydroxy Quinazoline, pyrrole, ethyl linker Benzimidazole, hydroxypropyl-pyrrole

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